1-(Difluoromethoxy)naphthalene-6-acetonitrile

Catalog No.
S15672583
CAS No.
M.F
C13H9F2NO
M. Wt
233.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Difluoromethoxy)naphthalene-6-acetonitrile

Product Name

1-(Difluoromethoxy)naphthalene-6-acetonitrile

IUPAC Name

2-[5-(difluoromethoxy)naphthalen-2-yl]acetonitrile

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

InChI

InChI=1S/C13H9F2NO/c14-13(15)17-12-3-1-2-10-8-9(6-7-16)4-5-11(10)12/h1-5,8,13H,6H2

InChI Key

JGNCUHRGWGKBFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC#N)C(=C1)OC(F)F

1-(Difluoromethoxy)naphthalene-6-acetonitrile is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, along with an acetonitrile functional group. Its molecular formula is C13H9F2NOC_{13}H_{9}F_{2}NO and it has a molecular weight of 233.21 g/mol. The compound features a unique structure that combines aromatic properties with fluorinated functionalities, which can enhance its reactivity and biological activity .

, including:

  • Oxidation: This compound can be oxidized to form naphthoquinones, which are significant in various chemical processes.
  • Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The difluoromethoxy group can be substituted with other functional groups, allowing for the synthesis of diverse derivatives .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used for oxidation reactions.
  • Reducing Agents: Lithium aluminum hydride (LiAlH4) is frequently employed for reduction processes.
  • Nucleophilic Substitution Reagents: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically used in substitution reactions .

The synthesis of 1-(Difluoromethoxy)naphthalene-6-acetonitrile typically involves:

  • Formation of the Difluoromethoxy Group: This can be achieved by reacting naphthalene derivatives with difluoromethyl ether in the presence of a base.
  • Introduction of the Acetonitrile Group: Following the formation of the difluoromethoxy naphthalene intermediate, it is reacted with cyanomethyl anion to yield the final product.

This multi-step synthesis allows for the introduction of specific functional groups while maintaining the integrity of the naphthalene core .

1-(Difluoromethoxy)naphthalene-6-acetonitrile has several applications in various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is explored for its potential use as a precursor in drug development due to its unique properties.
  • Industrial

Several compounds share structural similarities with 1-(Difluoromethoxy)naphthalene-6-acetonitrile. Here are some notable examples:

Compound NameStructureUnique Features
2-(Difluoromethoxy)naphthalene-6-acetonitrileStructureSimilar difluoromethoxy group but different positional isomer
1-(Trifluoromethoxy)naphthaleneStructureContains trifluoromethoxy instead of difluoromethoxy, affecting reactivity
Naphthalene-6-acetonitrileStructureLacks fluorination; serves as a comparison for biological activity

Uniqueness

The uniqueness of 1-(Difluoromethoxy)naphthalene-6-acetonitrile lies in its specific combination of a difluoromethoxy group and an acetonitrile moiety on the naphthalene ring. This configuration may provide distinct electronic properties and reactivity patterns compared to other similar compounds, potentially leading to novel applications in medicinal chemistry and materials science .

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Exact Mass

233.06522023 g/mol

Monoisotopic Mass

233.06522023 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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